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molecular formula C3H6O B8440576 Hydroxypropylene

Hydroxypropylene

Cat. No. B8440576
M. Wt: 58.08 g/mol
InChI Key: DOKHEARVIDLSFF-UHFFFAOYSA-N
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Patent
US08431581B2

Procedure details

To a solution of 1,2-dichloro-4-iodobenzene (5.44 g, 20 mmol) in DMF (60 ml) was added Bu4NCl (5.56 g, 20 mmol), propenol (4.64 g, 80 mmol), Pd(OAc)2 (224 mg, 1 mmol) and NaHCO3 (10.0 g, 120 mmol) successively at room temperature. The mixture was heated at 50° C. for 12 hour. After cooling to the room temperature, the mixture was poured into ice-water, extracted with DCM three times. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography using PE/EA (20/1) as eluent to afford the title compound (2.01 g, yield 49.8%).
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.56 g
Type
catalyst
Reaction Step One
Quantity
224 mg
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
49.8%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][C:3]=1[Cl:9].[CH:10]([OH:13])=[CH:11][CH3:12].C([O-])(O)=O.[Na+]>CN(C=O)C.[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-].CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:9][C:3]1[CH:4]=[C:5]([CH2:12][CH2:11][CH:10]=[O:13])[CH:6]=[CH:7][C:2]=1[Cl:1] |f:2.3,5.6,7.8.9|

Inputs

Step One
Name
Quantity
5.44 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)I)Cl
Name
Quantity
4.64 g
Type
reactant
Smiles
C(=CC)O
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
5.56 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]
Name
Quantity
224 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to the room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM three times
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 49.8%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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